molecular formula C13H10N2O2S B246345 1-(2-Naphthylsulfonyl)-1H-imidazole

1-(2-Naphthylsulfonyl)-1H-imidazole

Cat. No.: B246345
M. Wt: 258.3 g/mol
InChI Key: JANLJLUTHIIDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Naphthylsulfonyl)-1H-imidazole is a sulfonamide-functionalized imidazole derivative characterized by a 2-naphthylsulfonyl group attached to the nitrogen atom of the imidazole ring. The sulfonyl group confers electron-withdrawing properties and enhances chemical stability, making it a candidate for diverse applications in medicinal chemistry and materials science. Sulfonyl-containing imidazoles are frequently utilized as intermediates in drug synthesis, enzyme inhibitors, or luminescent materials due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.3 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonylimidazole

InChI

InChI=1S/C13H10N2O2S/c16-18(17,15-8-7-14-10-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H

InChI Key

JANLJLUTHIIDKV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CN=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CN=C3

Origin of Product

United States

Comparison with Similar Compounds

Antiepileptic Potential

In a CoMSIA study of 44 1-(Naphthylalkyl)-1H-imidazole analogs, the naphthyl group’s position and alkyl chain length significantly influenced ED50 values in maximal electroshock (MES) tests. For example, analogs with electron-withdrawing groups exhibited lower ED50 (higher pED50), suggesting that the sulfonyl group in this compound could offer similar advantages .

Antimicrobial Activity

1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives showed moderate activity against Candida albicans and Mycobacterium tuberculosis (MIC: 8–32 µg/mL). The diaryl substituents in these compounds likely enhance membrane disruption, whereas the sulfonyl group in the target compound may instead improve metabolic stability or target selectivity .

Key Research Findings and Trends

Steric and Electronic Effects : Sulfonyl groups enhance stability and modulate electronic properties but introduce steric challenges. For instance, 1-(2,4,6-Triisopropylphenylsulfonyl)-1H-imidazole’s bulkiness limits its use in catalytic applications, whereas smaller sulfonyl groups (e.g., tosyl) are preferred for synthetic intermediates .

Biological Activity : Sulfonyl-imidazole hybrids often outperform alkyl or aryl analogs in target binding due to improved hydrogen-bond acceptor capacity. However, excessive bulk can reduce efficacy, as seen in mesitylsulfonyl derivatives .

Synthetic Utility : The sulfonyl group facilitates regioselective functionalization of imidazole, as demonstrated in the synthesis of dibenzothiophene and ferrocenyl derivatives .

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